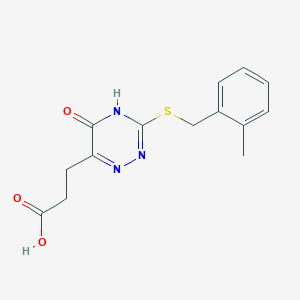

3-(3-((2-Methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Description

The compound 3-(3-((2-Methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid belongs to the 1,2,4-triazine family, characterized by a six-membered heterocyclic ring with three nitrogen atoms. Its structure includes:

- A 5-oxo-4,5-dihydro-1,2,4-triazin-6-yl core, which is partially hydrogenated, enhancing stability and reactivity.

- A 2-methylbenzylthio substituent at position 3, introducing steric and electronic effects due to the ortho-methyl group.

Properties

IUPAC Name |

3-[3-[(2-methylphenyl)methylsulfanyl]-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-9-4-2-3-5-10(9)8-21-14-15-13(20)11(16-17-14)6-7-12(18)19/h2-5H,6-8H2,1H3,(H,18,19)(H,15,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOKBLSMYJYHMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(C(=O)N2)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((2-Methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the triazine intermediate with 2-methylbenzyl thiol in the presence of a suitable catalyst.

Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-((2-Methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ketone group in the triazine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The propanoic acid moiety can participate in substitution reactions, where the carboxyl group can be converted to esters or amides using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Esters, amides.

Scientific Research Applications

3-(3-((2-Methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-((2-Methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Triazine Ring

a) 3-(3-((4-Bromobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic Acid

- Structure : Replaces the 2-methylbenzyl group with a 4-bromobenzylthio substituent.

- Molecular Formula : C₁₃H₁₂BrN₃O₃S (MW: 370.22 g/mol) .

- The para-substitution reduces steric hindrance compared to the ortho-methyl group in the target compound.

b) 3-(4-Amino-3-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic Acid

- Structure: Features a 4-methylbenzylthio group (para-methyl) and an amino group at position 3.

- Para-methyl substitution may offer different electronic effects compared to the ortho-methyl group.

c) 3-(3,4-Diamino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic Acid

Functional Group Modifications

a) 3-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic Acid

b) 3-[4-Amino-3-({2-[(3,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic Acid

Physicochemical and Commercial Properties

Biological Activity

3-(3-((2-Methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a complex organic compound belonging to the class of triazine derivatives. This compound exhibits significant biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound contribute to its diverse biological interactions.

Chemical Structure and Properties

The compound features a triazine ring, a thioether linkage, and a propanoic acid moiety. Its molecular formula is with a molecular weight of 320.36 g/mol. The presence of the thioether group and the triazine ring are critical for its biological activity.

Antimicrobial Properties

Research indicates that 3-(3-((2-Methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may act by disrupting bacterial cell walls or inhibiting key metabolic pathways.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of gene expression related to cell cycle regulation.

Case Study: In Vitro Effects on Cancer Cell Lines

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 25 µM.

Table 2: Effects on Cancer Cell Viability

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : It may inhibit enzymes involved in critical biochemical pathways.

- Receptor Interaction : The compound could bind to specific cellular receptors, altering signal transduction pathways.

- Gene Expression Modulation : It affects the expression of genes associated with apoptosis and cell proliferation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it can be compared with structurally similar compounds such as:

- 3-(3-((2-Methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)butanoic acid

- 3-(3-((2-Methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)acetic acid

These compounds share similar structural features but differ in their side chains, which can significantly influence their biological activity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.